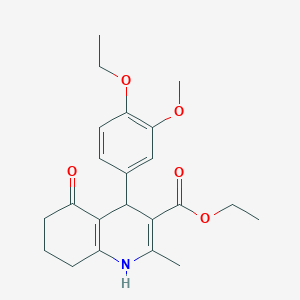![molecular formula C21H24N2O6S B5036615 methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate, also known as MPSP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPSP is a member of the sulfonyl-containing compounds family, which has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate is not fully understood, but it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX, which is overexpressed in many types of cancer cells. methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has also been shown to inhibit the production of reactive oxygen species and downregulate the expression of several pro-inflammatory cytokines.
Biochemical and Physiological Effects:
methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has also been shown to possess anti-inflammatory effects by downregulating the expression of several pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate in lab experiments include its high purity, stability, and reproducibility. methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate is also relatively easy to synthesize and can be obtained in large quantities. The limitations of using methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is to study its mechanism of action in more detail and identify new targets for its activity. Additionally, the development of new synthesis methods and analogs of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate may lead to the discovery of new compounds with even greater biological activity.
Synthesis Methods
The synthesis of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate involves the reaction of 4-(1-piperidinylsulfonyl)phenol with 2-bromoacetyl benzoic acid methyl ester in the presence of a base. The resulting product is then purified using column chromatography. The yield of methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate is typically around 50%, and the purity can be confirmed using NMR and HPLC.
Scientific Research Applications
Methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
properties
IUPAC Name |
methyl 2-[[2-(4-piperidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-28-21(25)18-7-3-4-8-19(18)22-20(24)15-29-16-9-11-17(12-10-16)30(26,27)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQJCGYSLCXOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)

![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)
